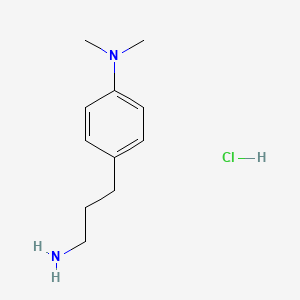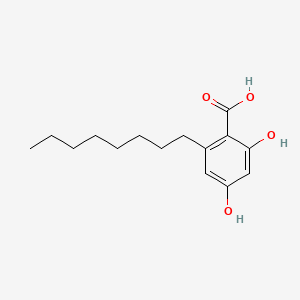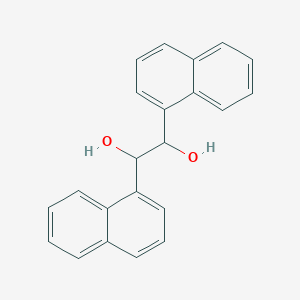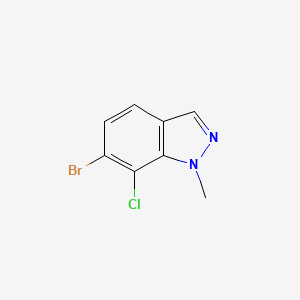![molecular formula C37H34N6O4 B13841485 (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a purine base, a morpholine ring, and a benzamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide typically involves multiple steps, including the formation of the purine base, the introduction of the morpholine ring, and the attachment of the benzamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to stringent safety and environmental regulations.
化学反応の分析
Types of Reactions
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde derivatives, while reduction reactions can produce various alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular signaling pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide: shares similarities with other purine-based compounds, such as adenosine and guanosine derivatives.
Morpholine derivatives: Compounds containing the morpholine ring, such as morphine and its analogs, exhibit similar structural features.
Benzamide derivatives: Compounds like benzamide and its substituted analogs share the benzamide functional group.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C37H34N6O4 |
|---|---|
分子量 |
626.7 g/mol |
IUPAC名 |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C37H34N6O4/c1-46-30-19-17-29(18-20-30)37(27-13-7-3-8-14-27,28-15-9-4-10-16-28)42-21-31(23-44)47-32(22-42)43-25-40-33-34(38-24-39-35(33)43)41-36(45)26-11-5-2-6-12-26/h2-20,24-25,31-32,44H,21-23H2,1H3,(H,38,39,41,45)/t31-,32+/m0/s1 |
InChIキー |
OTYRAHBIBWEKFT-AJQTZOPKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C[C@H](O[C@H](C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4CC(OC(C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


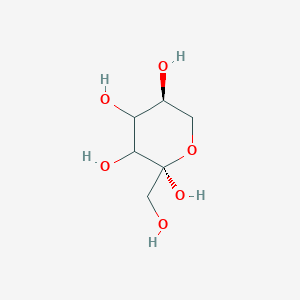
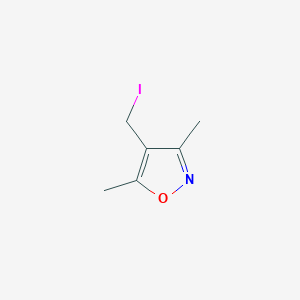
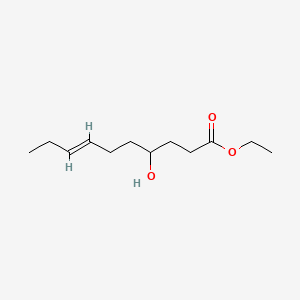
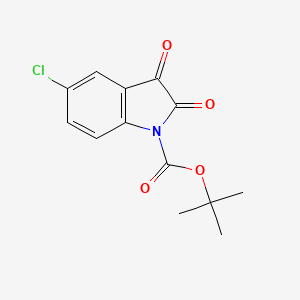
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
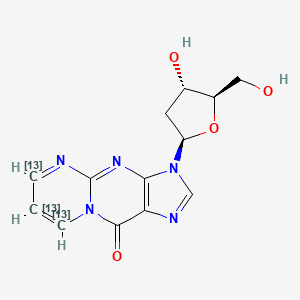

![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
